5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Description
Contextualization within Phenolic Aldehyde Chemistry
Phenolic aldehydes, such as vanillin (B372448) and salicylaldehyde (B1680747), are well-known for their roles as flavoring agents, fragrances, and precursors in organic synthesis. The reactivity of these compounds is largely dictated by the interplay between the aldehyde and hydroxyl groups. The introduction of additional substituents onto the benzene (B151609) ring, as seen in 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857), adds a layer of complexity and allows for the fine-tuning of the molecule's chemical behavior. These substituents can influence the acidity of the hydroxyl group, the electrophilicity of the aldehyde's carbonyl carbon, and the electron density of the aromatic ring, thereby directing the course of chemical reactions.
Significance of Benzene Ring Substitution Patterns in Organic Synthesis and Functional Materials
The pattern of substitution on a benzene ring is a critical determinant of a molecule's utility in organic synthesis and the properties of the resulting functional materials. The position and nature of each substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—govern the regioselectivity and stereoselectivity of subsequent reactions.
In the case of this compound, the benzene ring is adorned with three distinct groups:
A hydroxyl group (-OH) at position 2: This is a strongly activating, ortho-para directing group that enhances the nucleophilicity of the aromatic ring and can participate in hydrogen bonding.
A methoxy (B1213986) group (-OCH₃) at position 3: Also an activating, ortho-para directing group, it further increases the electron density of the ring. The proximity of the hydroxyl and methoxy groups can lead to synergistic electronic effects.
A tert-butyl group (-(CH₃)₃) at position 5: This is a bulky, weakly activating, and ortho-para directing group. Its primary influence is often steric, hindering access to adjacent positions on the ring and thereby influencing the regioselectivity of reactions. This steric hindrance can also impart stability to the molecule and its derivatives. jconsortium.com
This specific arrangement of substituents creates a unique chemical environment that can be exploited in the design of molecules with tailored properties for applications in areas such as coordination chemistry and materials science.
Overview of this compound in Contemporary Chemical Research
While research on this compound is more specialized compared to its simpler analogues, it is recognized as a valuable precursor for the synthesis of Schiff bases. ijmsdr.orgmdpi.com Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands that can coordinate with various metal ions to form stable metal complexes. lookchem.com These complexes are investigated for their potential applications in catalysis, materials science, and as models for biological systems.
The presence of the bulky tert-butyl group in Schiff bases derived from this aldehyde can influence the geometry and stability of the resulting metal complexes, potentially leading to novel catalytic activities or material properties. The hydroxyl and methoxy groups also play a crucial role in the coordinating ability of the Schiff base ligand.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 85943-68-6 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 5-(tert-butyl)-2-hydroxy-3-methoxybenzaldehyde |
Research Findings and Applications
Detailed research has illuminated several synthetic pathways to this compound and has begun to explore its utility as a synthetic intermediate.
One documented synthesis route involves the formylation of 4-tert-butyl-2-methoxyphenol (B6243458). In this procedure, 4-tert-butyl-2-methoxyphenol is reacted with formaldehyde (B43269) in the presence of tributylamine (B1682462) and tin(IV) chloride in a non-polar solvent mixture like n-heptane and toluene. The reaction is initially conducted at room temperature and then heated to 100°C to drive the reaction to completion, affording the desired product in a yield of 57.1%. nih.gov
Another synthetic approach starts from 3-bromo-5-tert-butyl-2-hydroxy-benzaldehyde. This starting material undergoes a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst. The reaction is typically carried out in a mixture of methanol (B129727) and N,N-dimethylformamide under reflux and an inert atmosphere, yielding the target molecule with a 53.9% yield. nih.gov
While specific spectroscopic and crystallographic data for this compound are not widely published, data for structurally related compounds provide valuable insights. For instance, the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde reveals an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen atom, which stabilizes the molecular conformation. It is highly probable that a similar intramolecular hydrogen bond exists in this compound, influencing its reactivity.
The primary application of this compound in contemporary research appears to be as a precursor for the synthesis of Schiff bases and their subsequent metal complexes. The reaction of this compound with various primary amines would yield a library of Schiff base ligands with distinct steric and electronic properties. These ligands can then be used to chelate a variety of metal ions, leading to complexes with potential applications in catalysis and materials science. For example, Schiff base complexes derived from similar substituted salicylaldehydes have been extensively studied for their catalytic activity in various organic transformations. mdpi.comlookchem.com
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUWZJNLSNAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies
Established Synthetic Pathways for Substituted Hydroxybenzaldehydes
The synthesis of substituted hydroxybenzaldehydes, such as 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857), relies on established organic chemistry reactions that allow for precise control over the placement of various functional groups on the aromatic ring.
Regiospecific functionalization is crucial for the synthesis of specifically substituted hydroxybenzaldehydes. The directing effects of the hydroxyl and aldehyde groups on the aromatic ring are key considerations. For instance, the hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The synthesis of related compounds, like 3-tert-butyl-2,5-dihydroxybenzaldehyde, employs protective group strategies to achieve desired regioselectivity. globethesis.com In that process, the 4-hydroxy group of 2-tert-butylhydroquinone is protected before the formylation step to direct the aldehyde group to the desired position. globethesis.com Such strategies, involving protection and deprotection steps, are common to avoid side reactions and ensure the correct placement of substituents.
The regioselectivity of alkylation reactions on dihydroxybenzaldehydes can be influenced by factors like intramolecular hydrogen bonding, which can reduce the reactivity of a specific hydroxyl group. researchgate.net Catalytic systems, including palladium and rhodium catalysts, have been used for the regiospecific synthesis of related functionalized aromatic compounds from o-acylbenzaldehydes. rsc.org
The methoxy (B1213986) group is generally introduced by the methylation of a hydroxyl group. This transformation is often carried out using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A reported synthesis for the target molecule involves the reaction of 3-bromo-5-tert-butyl-2-hydroxy-benzaldehyde with sodium methylate, catalyzed by copper(I) bromide, to introduce the methoxy group. lookchem.com
Derivatization Reactions of this compound
The aldehyde and hydroxyl functional groups in this compound are reactive sites for various synthetic transformations, leading to the formation of more complex molecules and advanced intermediates.
The most common derivatization of this compound is the condensation reaction between its aldehyde group and the primary amino group of various amines to form Schiff bases (imines). orientjchem.org These reactions are fundamental in coordination chemistry as the resulting Schiff base compounds are excellent chelating ligands. nih.gov The presence of the hydroxyl and methoxy groups, along with the azomethine (C=N) group in the Schiff base, allows for the coordination with various metal ions.
The general reaction involves mixing the aldehyde with a primary amine, often in a solvent like ethanol (B145695), and sometimes with gentle heating or a catalytic amount of acid to facilitate the reaction. orientjchem.org The resulting imine products are often crystalline solids.
Table 1: Examples of Schiff Base Synthesis from Substituted Salicylaldehydes
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
|---|---|---|---|
| 5-tert-Butyl-2-hydroxybenzaldehyde (B1270133) | Thiosemicarbazide | Thiosemicarbazone Schiff Base | sigmaaldrich.com |
| 5-tert-Butyl-2-hydroxybenzaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | Imidazole-based Phenolic Ligand | sigmaaldrich.com |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Glycine | Amino Acid Schiff Base | rsisinternational.org |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Ampicillin | Antibiotic-derived Schiff Base | orientjchem.org |
This table is interactive and can be sorted by column.
Beyond Schiff base formation, substituted salicylaldehydes can undergo a variety of other synthetic transformations. These reactions can lead to the formation of diverse heterocyclic systems. For example, salicylaldehydes react with enolates or their equivalents to produce various chromane (B1220400) derivatives. beilstein-journals.orgnih.govbeilstein-journals.org These reactions, such as the Knoevenagel condensation followed by cyclization, provide routes to flavans, flavones, and chromenes. nih.govbeilstein-journals.org
Additionally, salicylaldehydes can be transformed into spiroepoxydienones through a one-pot reduction and subsequent oxidative dearomatization process known as the Adler-Becker reaction. nih.gov These spiro compounds are valuable intermediates for generating complex molecular architectures. nih.gov Multicomponent reactions involving salicylaldehydes, aminonitriles, and phosphites have been developed to synthesize complex heterocyclic structures like chromeno[2,3-b]pyridines. researchgate.net
Green Chemistry Approaches in Synthesis and Derivatization
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of Schiff bases, a key derivatization of this compound, has been a significant area for the application of green chemistry principles.
Green approaches to Schiff base synthesis focus on reducing or eliminating hazardous solvents, minimizing waste, and improving energy efficiency. rdd.edu.iqresearchgate.net Common techniques include:
Solvent-free reactions: Conducting reactions by grinding the solid reactants together (mechanochemistry), often with a minimal amount of a benign liquid to initiate the reaction. rsisinternational.orgrdd.edu.iq
Microwave-assisted synthesis: Using microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating. researchgate.net
Ultrasonic-assisted synthesis: Employing ultrasound waves (sonication) to accelerate the reaction. rdd.edu.iq
Use of green solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water or ethanol. rsisinternational.orgrdd.edu.iqresearchgate.net
Catalysis: Using non-toxic, recyclable catalysts, such as natural acids or certain ionic liquids, to promote the reaction. researchgate.net
These methods not only offer environmental benefits but also often lead to simpler work-up procedures and higher product purity. researchgate.net
Table 2: Comparison of Green Synthesis Methods for Schiff Bases
| Method | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Microwave Irradiation | Very short reaction times, high yields, enhanced purity | Mixing reactants (often solvent-free or in minimal solvent) and irradiating for a few minutes | researchgate.net |
| Grinding (Mechanochemistry) | Solvent-free, simple, low energy consumption | Grinding equimolar amounts of aldehyde and amine in a mortar and pestle | rdd.edu.iq |
| Ultrasonic Irradiation | Reduced reaction times, mild conditions | Sonication of reactants in a benign solvent (e.g., ethanol) at moderate temperatures | rdd.edu.iq |
This table is interactive and can be sorted by column.
Solvent-Free Reactions and Mechanochemical Conversions
While specific solvent-free or mechanochemical methods for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, these green chemistry approaches are gaining traction for the synthesis of related salicylaldehydes. The principles of these methods suggest potential applicability to the target molecule.
Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a promising alternative to traditional solvent-based methods. The Duff reaction, a classic method for the formylation of phenols, has been adapted to mechanochemical conditions. This approach can avoid the use of hazardous solvents like trifluoroacetic acid, reduce reaction times, and simplify work-up procedures. For instance, the mechanochemical Duff reaction of various electron-rich arenes has been successfully carried out using hexamethylenetetramine (HMTA) as the formyl source and a small amount of sulfuric acid in a mixer mill, demonstrating high yields and excellent ortho-selectivity.
Solvent-free reactions, often facilitated by microwave irradiation, represent another avenue for environmentally benign synthesis. Microwave-assisted synthesis can significantly accelerate reaction rates and improve yields in formylation reactions. Modifications of the Duff formylation have demonstrated that the use of microwave reactors can substantially decrease reaction times while achieving comparable yields to conventional heating methods.
Although direct examples for this compound are pending, the successful application of these solvent-free and mechanochemical techniques to structurally similar phenols indicates a strong potential for their adaptation to its synthesis.
Optimized Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound is typically achieved through the ortho-formylation of 4-tert-butyl-2-methoxyphenol (B6243458). Various strategies have been developed to optimize the reaction conditions and enhance the yield of this and related transformations.
One documented method for the synthesis of this compound involves the reaction of 4-t-butyl-2-methoxyphenol with formaldehyde (B43269) in the presence of tributylamine (B1682462) and tin(IV) chloride. lookchem.com This reaction, conducted in a mixture of n-heptane and toluene, reportedly achieves a yield of 57.1%. lookchem.com The conditions involve an initial step at 20 °C followed by heating to 100 °C for 10 hours under an inert atmosphere using the Schlenk technique. lookchem.com
Significant improvements in yield and selectivity for the ortho-formylation of phenols have been achieved using a combination of magnesium chloride (MgCl₂), triethylamine (B128534) (Et₃N), and paraformaldehyde. This method has been successfully applied to the ortho-formylation of 4-tert-butylphenol (B1678320), a closely related precursor, yielding 5-tert-butyl-2-hydroxybenzaldehyde. The reaction is typically carried out in a solvent such as acetonitrile (B52724) under reflux conditions.
The Duff reaction, which utilizes hexamethylenetetramine as the formylating agent, is another key method. Optimization of the Duff reaction has been explored to improve its traditionally moderate yields. One effective modification involves the use of anhydrous trifluoroacetic acid as the solvent, which allows for careful control of the reaction to selectively produce mono-formylated products. For example, the reaction of 4-tert-butylphenol with hexamethylenetetramine in trifluoroacetic acid at reflux for 24 hours resulted in a 61.06% yield of 5-tert-butyl-2-hydroxybenzaldehyde after purification.
Further optimization of the Duff formylation has been achieved by the addition of a stoichiometric amount of water, which has been shown to provide a 10–20% increase in product yields for a range of phenolic substrates.
Below are tables summarizing the reaction conditions and yields for the synthesis of 5-tert-butyl-2-hydroxybenzaldehyde and a closely related compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-t-butyl-2-methoxyphenol | tributylamine, tin(IV) chloride, formaldehyde | n-heptane, toluene | 20 then 100 | 10.25 | 57.1 lookchem.com |
Table 2: Ortho-formylation of 4-tert-butylphenol
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 4-tert-butylphenol | MgCl₂, Et₃N, paraformaldehyde | Acetonitrile | Reflux | 3 | 83 |
| 4-tert-butylphenol | Hexamethylenetetramine | Trifluoroacetic acid | Reflux | 24 | 61.06 |
These examples highlight the various approaches available for the synthesis of this compound, with ongoing research focused on improving efficiency, selectivity, and the environmental footprint of these important chemical transformations.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis of Proton Environments
A ¹H NMR spectrum for 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857) would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected signals would include:
Aldehyde Proton (-CHO): A singlet, typically found far downfield (around 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
Phenolic Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary significantly depending on solvent and concentration, but often appears between 5-12 ppm. Its position is influenced by hydrogen bonding.
Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically 6.5-8.0 ppm). These two protons are on the benzene (B151609) ring and would likely show coupling to each other.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, usually appearing around 3.8-4.0 ppm.
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, typically found upfield around 1.2-1.4 ppm due to the shielding effect of the alkyl group.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for:
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between 190-200 ppm.
Aromatic Carbons: Six unique signals for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (hydroxyl, methoxy, tert-butyl, and aldehyde groups). The carbons directly bonded to oxygen (C-OH and C-OCH₃) would appear further downfield than the others.
Methoxy Carbon (-OCH₃): A signal typically in the range of 55-60 ppm.
Tertiary and Primary Carbons of the tert-butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons, appearing in the upfield (aliphatic) region of the spectrum.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Vibrational Analysis of Functional Groups and Hydrogen Bonding Interactions
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
O-H Stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and methoxy groups) appear just below 3000 cm⁻¹.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. The position is shifted to a lower frequency (wavenumber) compared to a non-conjugated aldehyde due to conjugation with the aromatic ring and the intramolecular hydrogen bond.
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands corresponding to the phenolic C-O and the ether C-O stretches would be expected in the 1000-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for analyzing the skeletal vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the benzene ring with its multiple substituents (hydroxyl, methoxy, aldehyde) creates a highly conjugated system. This conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzaldehyde (B42025). The precise λ_max values and molar absorptivity coefficients would be determined by dissolving the compound in a suitable transparent solvent (like ethanol (B145695) or cyclohexane) and measuring its absorbance across the UV-Vis range.
Electronic Transitions and Chromophoric Behavior
The chromophoric nature of this compound arises from its conjugated system, which includes the benzene ring, the carbonyl group, and oxygen atoms with non-bonding electrons. The electronic absorption spectrum of such molecules is typically characterized by high-energy π → π* transitions and lower-energy, often less intense, n → π* transitions. wikipedia.orglibretexts.org
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition involves promoting a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. libretexts.org The presence of hydroxyl and methoxy substituents on the aromatic ring acts to modify the energies of these transitions.
Specific experimental data for the title compound is not widely published, but the electronic transitions can be closely approximated by its structural analog, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The UV/Visible spectrum for o-vanillin shows distinct absorption maxima that are characteristic of this class of compounds. nist.gov These transitions are responsible for the color and photochemical properties of the molecule.
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type (Assignment) |
|---|---|---|---|
| 214 | 15136 | Ethanol | π → π |
| 258 | 10000 | Ethanol | π → π |
| 329 | 3981 | Ethanol | n → π* |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₁₂H₁₆O₃. biosynth.comlookchem.com
The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).
Calculated Monoisotopic Mass: 208.10994 Da
An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm) of this theoretical mass, thus confirming the molecular formula.
While a published high-resolution spectrum is not available, the fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the functional groups present. libretexts.org Key fragmentation pathways for this molecule would likely include:
[M-1]⁺: Loss of a hydrogen atom from the aldehyde group (m/z 207.10).
[M-15]⁺: Loss of a methyl radical (•CH₃) from the tert-butyl or methoxy group (m/z 193.09). This is a very common fragmentation for tert-butyl groups.
[M-29]⁺: Loss of the formyl radical (•CHO) (m/z 179.11). libretexts.org
[M-31]⁺: Loss of a methoxy radical (•OCH₃) (m/z 177.09). whitman.edu
X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, detailed structural analyses of closely related compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, provide significant insight into its expected solid-state conformation. researchgate.net
A critical structural feature in these molecules is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction forms a stable, planar, six-membered pseudo-ring, which significantly influences the molecule's conformation. researchgate.netnih.gov It is expected that all non-hydrogen atoms of the benzaldehyde core in the title compound, including the methoxy group's carbon, lie in a common plane. The bulky tert-butyl group's methyl carbons would be positioned out of this plane.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃BrO₂ |
| Formula Weight | 257.11 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.9727 (19) |
| b (Å) | 12.174 (2) |
| c (Å) | 18.558 (3) |
| Volume (ų) | 2253.0 (7) |
| Z (molecules/cell) | 8 |
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. For a synthesized sample of this compound, PXRD would serve to confirm its phase identity and purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), acts as a unique fingerprint for the specific crystalline phase of the compound.
Furthermore, PXRD is an essential tool for monitoring solid-state reactions, including mechanochemical transformations. For instance, in the synthesis of a Schiff base via the solid-state grinding of this compound with a primary amine, PXRD could be used to follow the reaction progress. semanticscholar.org By taking diffraction patterns at different time intervals, one could observe the gradual disappearance of the peaks corresponding to the crystalline reactants and the simultaneous emergence of a new set of peaks corresponding to the crystalline product. This allows for the real-time analysis of reaction kinetics and the identification of any crystalline intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal ions. While this compound itself is EPR-silent, it serves as a precursor to ligands for forming paramagnetic metal complexes. For example, it can be condensed with a primary amine to form a Schiff base ligand, which can then coordinate to a paramagnetic metal ion like Copper(II). rsc.org
The resulting Cu(II) complex would be EPR-active, and its spectrum would provide detailed information about the electronic environment of the copper center. The EPR spectra of such Cu(II)-Schiff base complexes are often axial or rhombic, characterized by g-values (g|| and g⊥) and copper hyperfine coupling constants (A|| and A⊥). researchgate.net
The relationship g|| > g⊥ > 2.0023 is typically indicative of a dₓ²-y² ground state for the unpaired electron, which is common for square planar or tetragonally distorted octahedral copper(II) geometries. researchgate.net The magnitude of the g-values and the hyperfine coupling constant A|| provides insight into the covalency of the metal-ligand bonds.
| EPR Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g|| | 2.20 - 2.40 | Coordination geometry and nature of the electronic ground state |
| g⊥ | 2.04 - 2.10 | |
| A|| (x 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of the in-plane σ-bonds |
Elemental Analysis and Microanalysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this process is crucial for verifying its empirical formula, C₁₂H₁₆O₃, and confirming the purity of a synthesized sample. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in the molecule.
The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its constituent elements. These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the theoretical and experimentally found percentages provides strong evidence for the structural identity and purity of the compound.
Microanalysis, a specific type of elemental analysis, is performed on a very small sample size, typically in the milligram range. This is the standard method for organic compounds like this compound. The analysis is commonly carried out using an automated elemental analyzer, which involves the combustion of the sample at high temperatures. The resulting combustion products (carbon dioxide, water, etc.) are quantitatively measured to determine the original elemental percentages.
Below is a data table presenting the theoretical (calculated) elemental composition for this compound.
Table 1: Elemental Composition of this compound
| Element | Symbol | Calculated (%) |
| Carbon | C | 69.21% |
| Hydrogen | H | 7.74% |
| Oxygen | O | 23.05% |
Note: The calculated percentages are based on the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.26 g/mol .
Coordination Chemistry and Metal Complexation
Ligand Design and Synthesis Using 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857)
The modification of this compound has been explored to create specific chelating agents, particularly for the extraction of metal ions like copper(II).
Formation of Oxime Ligands
One notable application involves the conversion of the aldehyde to an oxime. The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base yields This compound oxime . viirj.org This conversion is a standard method for creating ligands where the oxime group, in conjunction with the phenolic hydroxyl group, can act as a bidentate chelating agent for metal ions. viirj.org
The synthesis of this oxime is part of a broader strategy to tune the properties of extractant reagents by altering the substituents on the salicylaldehyde (B1680747) ring. The presence of the tert-butyl and methoxy (B1213986) groups is intended to influence the ligand's electronic and steric properties, thereby affecting its selectivity and efficiency in metal extraction processes. viirj.org
Synthesis and Characterization of Metal Complexes
The primary documented application of ligands derived from this compound is in the formation of transition metal complexes for solvent extraction.
Transition Metal Complexes (e.g., Copper(II))
Research into the modification of phenolic oximes for copper extraction has led to the synthesis and characterization of a Copper(II) complex derived from a ligand based on this compound. Specifically, a complex with the formula [Cu(L)Br₂] has been reported, where 'L' represents a derivative of the parent aldehyde. viirj.org
Despite the detailed outline provided for this article, extensive searches of the scientific literature have not yielded specific research findings on the formation of a wide range of Schiff base ligands, other multidentate ligand architectures, or complexes with Molybdenum(VI), Nickel(II), Titanium(IV), Vanadium(V), organotin(IV) compounds, or lanthanides using this compound as the starting material. The available information is currently limited to the oxime derivative and its application in copper(II) extraction.
Coordination Modes and Geometries of Metal Centers
Schiff base ligands derived from o-vanillin and its analogues are exceptionally versatile, demonstrating a rich coordination chemistry with a wide range of metal ions. rsc.orgrsc.org The specific coordination mode and the resulting geometry around the metal center are dictated by the nature of the amine precursor used to form the Schiff base, the metal-to-ligand ratio, and the specific metal ion.
The deprotonated phenolic oxygen and the imine nitrogen are the primary coordination sites. nih.gov Depending on the functional groups present in the amine component, these Schiff bases can act as bidentate, tridentate, or tetradentate ligands.
Bidentate Coordination: When formed from a simple amine (e.g., aniline), the ligand coordinates in a bidentate fashion through the phenolate (B1203915) oxygen and the imine nitrogen (O, N donor set). This typically leads to the formation of bis-ligand complexes, [M(L)₂].
Tridentate/Tetradentate Coordination: If the amine precursor contains additional donor atoms, such as in aminoalcohols or diamines, the resulting Schiff base can be tridentate (e.g., O, N, O) or tetradentate (e.g., O, N, N, O). rsc.org These polydentate ligands can form stable mononuclear or polynuclear complexes. rsc.orgrsc.org In a notable example, a Schiff base derived from o-vanillin and 2-(2-aminomethyl)pyridine was shown to adopt two different coordination modes within the same mononuclear uranyl complex. nih.govresearchgate.netnih.gov
The coordination of these versatile ligands leads to a variety of geometries around the metal center, with the most common being square planar, tetrahedral, and octahedral.
Square Planar: This geometry is frequently observed for d⁸ metal ions like Ni(II) and is also common for Cu(II) complexes with tetradentate N₂O₂ Schiff base ligands. nih.govacs.orgresearchgate.net The structure is often stabilized by the planar nature of the chelating ligand.
Tetrahedral: Often adopted by d¹⁰ ions like Zn(II) and can also be found in some Co(II) complexes. rdd.edu.iq The geometry can be distorted from ideal tetrahedral angles due to the steric constraints of the ligand.
Octahedral: This geometry is common for a wide range of metal ions, including Cr(III), Co(II), and Ni(II). orientjchem.orgasianpubs.org It can be achieved in [M(L)₂] complexes where L is a tridentate ligand, or in complexes where bidentate ligands are supplemented by two axial ligands, such as water or other solvent molecules. Copper(II) complexes often exhibit a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. nih.govimedpub.com
The table below summarizes common coordination geometries observed for metal complexes of Schiff bases derived from o-vanillin and related salicylaldehydes.
| Metal Ion | Ligand Type (Donor Atoms) | Typical Geometry | Reference Example |
|---|---|---|---|
| Cu(II) | Tetradentate (N₂O₂) | Square Planar / Distorted Square Planar | Complex with salicylaldehyde-derived Schiff base. imedpub.com |
| Ni(II) | Tetradentate (N₂O₂) | Square Planar (often diamagnetic) | Complex with a Schiff base from 2,4-dihydroxybenzaldehyde. |
| Zn(II) | Tetradentate (N₂O₂) | Tetrahedral | Complex with a Schiff base from 2,4-dihydroxybenzaldehyde. |
| Co(II) | Tridentate (ONO) | Octahedral (in a 1:2 complex) | Complex with a Schiff base from o-vanillin and L-serine. orientjchem.org |
| UO₂(VI) | Tridentate (O, N, N) | Distorted Hexagonal Bipyramidal | Complex with a Schiff base from o-vanillin and 2-(2-aminomethyl)pyridine. nih.gov |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of these complexes are highly dependent on the identity of the central metal ion and its coordination geometry. These properties are typically investigated using UV-Visible spectroscopy, magnetic susceptibility measurements, and Electron Paramagnetic Resonance (EPR) spectroscopy for paramagnetic species.
Electronic Spectra
The electronic absorption spectra of Schiff base complexes derived from salicylaldehydes generally display several characteristic bands. nih.gov
Intra-ligand Transitions: Intense absorption bands are typically observed in the ultraviolet region (250–380 nm). These are assigned to π → π* transitions originating within the aromatic rings and the C=N chromophore of the Schiff base ligand. nih.govacs.org
Charge Transfer Transitions: Bands of high intensity, often appearing in the near-UV or visible region (around 380–450 nm), are attributed to ligand-to-metal charge transfer (LMCT) transitions, typically from the phenolate oxygen to the d-orbitals of the metal ion. nih.govacs.org
d-d Transitions: For transition metal complexes with unfilled d-orbitals, weaker absorption bands appear in the visible or near-infrared region. These bands correspond to electronic transitions between the d-orbitals of the metal center. Their position and intensity are sensitive to the coordination geometry. For instance, Cu(II) complexes with distorted square planar or tetragonal geometries often show a weak, broad band in the 720-760 nm range, which is assigned to the ²E₉ → ²T₂₉ transition. nih.gov
| Complex Type | Transition | Typical Wavelength Range (nm) |
|---|---|---|
| Cu(II) Square Planar | Intra-ligand (π → π*) | ~280 - 300 |
| Ligand-to-Metal Charge Transfer (LMCT) | ~380 - 420 | |
| d-d (²E₉ → ²T₂₉) | ~720 - 760 (weak, broad) |
Magnetic Properties and EPR Spectra
Magnetic susceptibility measurements provide valuable insight into the number of unpaired electrons and the stereochemistry of the metal center.
Copper(II) Complexes: As d⁹ systems, mononuclear Cu(II) complexes are paramagnetic with one unpaired electron. Their effective magnetic moments (μ_eff) at room temperature typically fall in the range of 1.7–2.2 Bohr Magnetons (B.M.), consistent with the presence of a single unpaired electron, regardless of the specific geometry. nih.govorientjchem.org In some cases, binuclear copper(II) complexes can exhibit antiferromagnetic coupling through bridging atoms (like phenoxide oxygen), leading to subnormal magnetic moments that decrease with temperature. researchgate.net
Nickel(II) Complexes: The magnetic properties of Ni(II) (d⁸) complexes are highly indicative of their geometry. Square planar Ni(II) complexes are typically diamagnetic (μ_eff = 0 B.M.), whereas octahedral or tetrahedral complexes are paramagnetic with two unpaired electrons, showing magnetic moments in the range of 2.9–3.4 B.M. orientjchem.org
Cobalt(II) Complexes: High-spin Co(II) (d⁷) complexes are paramagnetic with three unpaired electrons. Their magnetic moments are generally higher than the spin-only value (3.87 B.M.) due to significant orbital contributions, with typical values of 4.3–5.2 B.M. for octahedral and 4.2–4.8 B.M. for tetrahedral geometries. orientjchem.org
For paramagnetic species like Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful diagnostic tool. The EPR spectra of Cu(II) complexes often show axial symmetry. For complexes with a square planar or tetragonally elongated octahedral geometry, the unpaired electron resides in the d(x²-y²) orbital, resulting in g-values where g|| > g⊥ > 2.0023. researchgate.net The value of the g-tensor components and the copper hyperfine coupling constant (A||) can provide detailed information about the covalent character of the metal-ligand bonds and the degree of distortion from ideal geometries. acs.orgresearchgate.net
| Metal Ion | Geometry | Typical Magnetic Moment (μ_eff, B.M.) | EPR Parameter Trend (for Cu(II)) |
|---|---|---|---|
| Cu(II) | Any | 1.7 - 2.2 | g|| > g⊥ > 2.0023 |
| Ni(II) | Square Planar | 0 (Diamagnetic) | N/A |
| Ni(II) | Octahedral / Tetrahedral | 2.9 - 3.4 | N/A |
| Co(II) | Octahedral / Tetrahedral (High Spin) | 4.2 - 5.2 | N/A |
Catalytic Applications
Metal Complexes as Homogeneous Catalysts
Salicylaldehyde (B1680747) derivatives are frequently used to synthesize Schiff base ligands, which can coordinate with various metal ions to form stable complexes. These complexes are widely investigated as homogeneous catalysts in numerous organic transformations due to their tunable steric and electronic properties. However, specific research detailing the synthesis and catalytic application of metal complexes derived from 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857) is not available.
Polymerization Reactions (e.g., Ring-Opening Polymerization)
A comprehensive search of scientific literature did not yield any studies on the use of metal complexes of this compound as catalysts for polymerization reactions, including ring-opening polymerization (ROP). While aluminum and zinc complexes of Schiff bases derived from other substituted salicylaldehydes (such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde) have been successfully employed as catalysts for the ROP of ε-caprolactone, no analogous studies have been reported for the title compound.
Oxidation Reactions
There is no specific information available on the use of metal complexes derived from this compound in catalytic oxidation reactions. The broader class of Schiff base metal complexes is known to catalyze various oxidation processes, such as the oxidation of alcohols to aldehydes or the oxidation of olefins. These reactions often utilize environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). However, no data tables, research findings, or specific examples pertaining to catalysts made from this compound have been published.
Enantioselective Catalysis
No research has been found describing the application of chiral metal complexes of this compound in enantioselective catalysis. The development of chiral Schiff base ligands is a cornerstone of asymmetric catalysis, but there are no reports of such ligands being synthesized from this specific benzaldehyde (B42025) derivative for this purpose.
Heterogeneous Catalysis and Supported Systems (e.g., Nanocomposites)
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a significant area of research, offering advantages in catalyst separation and reusability. Methods include anchoring Schiff base complexes onto polymers, silica, or magnetic nanoparticles. Despite this general trend, there are no published studies detailing the preparation or application of heterogeneous catalysts or supported systems derived from this compound.
Mechanistic Investigations of Catalytic Cycles
No mechanistic investigations or proposed catalytic cycles involving metal complexes of this compound have been reported in the scientific literature. Such studies are crucial for understanding catalyst behavior and optimizing reaction conditions, but they are contingent on the prior discovery of catalytically active systems.
Applications in Materials Science
Covalent Organic Frameworks (COFs) and Related Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. magtech.com.cnrsc.orgresearchgate.net The precise arrangement of these building blocks results in ordered, porous structures with high thermal stability, low density, and large surface areas. magtech.com.cnresearchgate.net One of the most effective strategies for synthesizing robust COFs is through Schiff base chemistry, which involves the condensation reaction between an aldehyde and an amine to form an imine linkage. rsc.orgsci-hub.se
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857) is a prime candidate for a linker molecule in the synthesis of Schiff base COFs. The aldehyde group readily participates in condensation reactions with multi-topic amine linkers to form the extended framework. rsc.org Key advantages of using Schiff base chemistry include the high chemical stability of the resulting imine linkage compared to other linkages like boronate esters, rendering the COFs resistant to water and acids. rsc.org
The specific substituents on the benzaldehyde (B42025) ring play a crucial role in determining the properties of the final COF material:
The hydroxyl group ortho to the aldehyde can facilitate the formation of β-ketoenamine linkages, which are known to impart exceptional chemical stability, even under harsh acidic or basic conditions.
The methoxy (B1213986) group acts as an electron-donating group, which can modulate the electronic properties of the COF framework.
The tert-butyl group is a bulky substituent that can influence the porosity and solubility of the resulting framework. It can prevent dense packing of the 2D layers, thus enhancing the surface area and pore volume, which are critical for applications in gas storage and separation.
The synthesis of Schiff base COFs is typically carried out under solvothermal conditions, but methods including microwave-assisted synthesis, mechanochemical grinding, and even room-temperature synthesis have been developed. magtech.com.cn The versatility of Schiff base chemistry allows for the pre-design of COF structures with tailored pore sizes and functionalities, making them suitable for a wide range of applications, including gas storage, catalysis, and sensing. magtech.com.cnrsc.org
Electronic Materials and Conductivity Studies
Schiff base complexes derived from substituted salicylaldehydes are widely studied for their electronic properties. The condensation of this compound with an amine produces a ligand that can coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Zn(II)) to form stable metal complexes. The electronic behavior of these complexes is dictated by the geometry of the metal center, the nature of the ligand, and the specific metal ion.
The electronic properties of these materials are often investigated using UV-Visible spectroscopy and cyclic voltammetry. UV-Vis spectra provide information about the electronic transitions within the complex, typically including π→π* transitions within the aromatic rings of the ligand and ligand-to-metal charge transfer (LMCT) bands. For instance, Schiff base complexes of Ni(II) often exhibit transitions that suggest a square-planar geometry, a coordination environment that can be favorable for certain electronic applications.
The redox behavior, studied through cyclic voltammetry, reveals the stability of the complex in different oxidation states. This is a crucial parameter for materials intended for use in electronic devices, such as organic light-emitting diodes (OLEDs) or as components in molecular conductors. The electron-donating methoxy group and the bulky tert-butyl group on the this compound backbone can tune the redox potentials of the resulting metal complexes, thereby influencing their suitability for specific electronic applications.
Magnetic Materials and Exchange Interactions
The field of molecular magnetism heavily utilizes Schiff base ligands to synthesize metal complexes with specific magnetic properties. By choosing the appropriate metal ions and designing the ligand structure, it is possible to control the spin states of the metal centers and the magnetic interactions between them. This compound provides a platform for creating ligands that can form mononuclear, dinuclear, or polynuclear metal complexes, which can act as single-molecule magnets (SMMs) or exhibit interesting magnetic exchange phenomena. rsc.org
When this aldehyde is used to form a Schiff base ligand, the resulting [N₂O₂] coordination sphere can bind to transition metals like Copper(II), Nickel(II), Cobalt(II), or Manganese(III). rsc.orgsemanticscholar.orgresearchgate.net The magnetic properties of these complexes are highly dependent on the geometry and the metal ion:
Copper(II) complexes often have one unpaired electron and can exhibit magnetic interactions when multiple Cu(II) ions are held in proximity by the ligand framework. semanticscholar.org
Nickel(II) complexes can be either diamagnetic (low spin) in a square-planar geometry or paramagnetic (high spin) in a tetrahedral or octahedral geometry. spuvvn.edu
Cobalt(II) complexes are of particular interest as they can exhibit significant magnetic anisotropy, a key ingredient for SMM behavior, which leads to slow magnetic relaxation under an applied magnetic field. rsc.org
The tert-butyl group on the ligand can serve as a steric barrier, encapsulating the magnetic core and preventing intermolecular interactions that could quench the magnetic behavior. semanticscholar.org Research on related Schiff base complexes has shown that the position of such bulky groups can influence the final supramolecular architecture and the magnetic properties of the compounds. semanticscholar.org
Below is a data table summarizing typical magnetic properties observed in Schiff base complexes with related ligands.
| Metal Ion | Geometry | Magnetic Moment (μB) | Magnetic Behavior |
| Cu(II) | Monomeric, Square-planar | ~1.64 - 1.73 | Paramagnetic semanticscholar.org |
| Ni(II) | Square-planar | 0 | Diamagnetic |
| Ni(II) | Octahedral | ~2.83 | Paramagnetic spuvvn.edu |
| Fe(III) | Octahedral | ~5.16 | Paramagnetic researchgate.net |
| Mn(III) | Octahedral | ~4.91 | Paramagnetic researchgate.net |
| Co(II) | Pentacoordinate | - | Anisotropic, SMM behavior rsc.org |
This table presents representative data from analogous Schiff base complexes to illustrate the expected properties.
Development of Chromogenic Reagents and Sensors
Salicylaldehyde (B1680747) derivatives and their corresponding Schiff bases are well-established as effective chromogenic reagents and sensors for the detection of metal ions. sigmaaldrich.comnih.gov The underlying principle involves a distinct color change upon the complexation of the ligand with a specific metal ion. This change is a result of alterations in the electronic structure of the molecule, which affects the absorption of light in the visible spectrum.
The Schiff base derived from this compound is an excellent candidate for such applications. The imine nitrogen and the phenolic oxygen atoms form a strong chelating site for metal ions. Upon binding to a metal, a stable five- or six-membered ring is formed, leading to the formation of a coordination compound. This event perturbs the π-electron system of the ligand, causing a shift in the absorption maximum (a chromogenic shift), which is observable as a change in color.
The substituents on the aromatic ring are critical for tuning the sensor's properties:
The hydroxyl and methoxy groups are strong coordinating and electron-donating groups that can enhance the stability and sensitivity of the metal-ligand complex.
The tert-butyl group enhances the solubility of the sensor molecule in organic solvents, which is often a practical advantage for real-world applications.
Derivatives of 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) have been used in adsorbents for the detection and removal of metal ions like copper(II) and palladium(II) from wastewater, demonstrating the practical utility of this class of compounds in environmental monitoring and remediation. sigmaaldrich.com
Biological and Biomedical Research Applications
In Vitro Antimicrobial Activities
No specific studies detailing the in vitro antimicrobial activities of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857) were identified. Research on other hydroxy- and methoxy-substituted benzaldehydes has shown that these structural features can contribute to antimicrobial effects by disrupting microbial cell membranes or interfering with cellular antioxidation systems. However, without direct experimental evidence, the specific activity of the title compound remains uncharacterized.
Antibacterial Studies
There are no available research findings on the antibacterial properties of this compound against any bacterial strains.
Antifungal Studies
Specific data on the antifungal activity of this compound is not present in the available scientific literature.
Antitumor and Antiproliferative Activities (In Vitro Studies)
No published in vitro studies were found that investigate the antitumor or antiproliferative effects of this compound on any cancer cell lines. While other complex phenolic compounds and benzaldehyde (B42025) derivatives have been explored for their potential as anticancer agents, this specific molecule has not been the subject of such investigations in the available literature.
Investigations of DNA Binding and Cleavage Mechanisms
There is no available research on the interactions between this compound and DNA. Studies on related compounds, such as metabolites of butylated hydroxytoluene (BHT), have shown that certain phenolic structures can induce DNA cleavage, often through the generation of reactive oxygen species. However, the capacity of this compound to bind to or cleave DNA has not been experimentally determined.
Modulation of Enzyme Activity
No studies have been published that describe the modulation of any specific enzyme's activity by this compound. The potential for this compound to act as an enzyme inhibitor or activator is currently unknown.
Cellular Effects and Apoptosis Induction (In Vitro)
The cellular effects, including the potential to induce apoptosis (programmed cell death) in cancer cells, have not been studied for this compound. Consequently, there is no data on its mechanisms of action at a cellular level.
Antileishmanial Activity
While direct studies on the antileishmanial activity of this compound are not extensively documented, significant research into structurally related compounds, particularly vanillin (B372448) derivatives, highlights the potential of this chemical class. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers serve as foundational structures for the synthesis of compounds tested against various Leishmania species.
The primary route of investigation involves the synthesis of Schiff bases from vanillin and its derivatives. Schiff bases, containing an imine or azomethine group, have demonstrated a broad spectrum of biological activities, including antileishmanial efficacy. For instance, novel Schiff bases derived from vanillin have been synthesized and evaluated for their efficacy against Leishmania tropica promastigotes and amastigotes. In one study, five different vanillin-derived Schiff bases (designated ZI-1, ZI-2, BS-1, KH-1, and FA-2) were tested. All compounds showed a significant reduction in the number of parasites. The IC₅₀ values against the promastigote stage were determined, revealing varied but promising activity levels compared to the standard drug, amphotericin-B. nih.gov
These findings underscore that the benzaldehyde scaffold containing hydroxyl and methoxy (B1213986) groups is a viable starting point for developing new antileishmanial agents. The aldehyde group of this compound offers a reactive site for the formation of similar Schiff bases and other derivatives, suggesting it is a promising candidate for future synthesis and screening programs aimed at discovering new treatments for leishmaniasis.
| Compound | IC₅₀ (µg/mL) |
|---|---|
| ZI-1 | 41.17 |
| ZI-2 | 30.06 |
| BS-1 | 9.83 |
| KH-1 | 18.65 |
| FA-2 | 29.91 |
| Amphotericin-B (Control) | 0.17 |
Role as Precursors in Drug Synthesis and Medicinal Chemistry Research
This compound serves as a valuable precursor and intermediate in the synthesis of more complex molecules for medicinal chemistry research and the development of Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of multiple reactive functional groups—the aldehyde, hydroxyl, and methoxy groups—on a sterically hindered aromatic ring.
The aldehyde functionality is particularly useful for building molecular complexity through reactions like condensation and Schiff base formation. These reactions are fundamental in constructing the intricate molecular scaffolds found in many modern pharmaceuticals. A closely related analogue, 5-tert-Butyl-2-hydroxybenzaldehyde (B1270133), is recognized for its significant role as an intermediate in multi-step API synthesis. nbinno.com This analogue is used to synthesize ligands for vanadium (V) amino phenolato antitumor agents and dibutyltin (B87310) complexes with cytotoxic activity. chemicalbook.com
The structural similarity suggests that this compound would function as a similarly versatile building block. The presence of the ortho-methoxy group can influence the electronic properties and conformation of the resulting derivatives, potentially fine-tuning their biological activity and pharmacological profiles. Its role as a substituted ortho-vanillin (also known as 5-tert-butyl-o-vanillin) makes it a key starting material for creating a wide array of derivatives, including chalcones, pyrazolines, and various heterocyclic compounds, which are classes of molecules with established importance in pharmaceutical research. nih.gov
Molecular Docking and Target Fishing Studies for Biological Interactions
In modern drug discovery, in silico methods such as molecular docking and target fishing are crucial for predicting how a compound might interact with biological targets, thereby guiding further experimental work. While specific docking studies for this compound are not widely published, extensive computational research on its structural analogues, particularly vanillin derivatives, provides valuable insights into its potential biological interactions.
For example, a series of twenty 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives were synthesized and evaluated for antileishmanial activity. Accompanying molecular docking studies indicated that these compounds could bind favorably to the sterol 14α-demethylase (CYP51) enzyme from Leishmania infantum. scielo.brresearchgate.net CYP51 is a crucial enzyme in the biosynthesis of sterols essential for the parasite's cell membrane integrity, making it a key drug target. The docking studies revealed that the vanillin-based compounds could fit into the enzyme's active site, with molecular dynamics simulations confirming the stability of the interactions. researchgate.net
These computational analyses help to elucidate the structure-activity relationships, showing how modifications to the core vanillin structure affect binding affinity and biological activity. Such in silico studies are instrumental in rationally designing more potent and selective inhibitors. Given its structural resemblance, this compound and its derivatives are excellent candidates for similar molecular docking and target fishing studies to explore their potential against a wide range of biological targets, including enzymes and receptors implicated in various diseases.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. While established routes to 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (B6229857) exist, future research should focus on developing more eco-friendly and economically viable synthetic strategies. lookchem.com
Key areas for exploration include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze key steps in the synthesis, potentially offering high selectivity under mild conditions and reducing the need for hazardous reagents.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve reaction control, and allow for more efficient scaling-up of production.
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process.
Atom Economy Maximization: Designing synthetic pathways that incorporate a higher percentage of the atoms from the reactants into the final product, thereby minimizing waste generation.
Table 1: Comparison of Current and Future Synthetic Approaches
| Parameter | Conventional Synthetic Routes | Proposed Sustainable Routes |
|---|---|---|
| Catalysts | Often rely on metal catalysts or stoichiometric reagents. | Biocatalysts (enzymes), reusable solid-phase catalysts. |
| Solvents | Use of traditional volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids, supercritical fluids). |
| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation, photochemistry, ultrasonic energy. |
| Process Type | Typically batch processing. | Continuous flow processing. |
| Waste Profile | Higher generation of byproducts and waste streams. | Lower E-Factor (Environmental Factor), higher atom economy. |
Design and Engineering of Advanced Ligand Architectures for Specific Metal Coordination
Substituted salicylaldehydes are renowned precursors for synthesizing Schiff base ligands, which are exceptionally effective at coordinating with a wide range of metal ions. nih.govnih.govresearchgate.net The core structure of this compound is an ideal platform for designing sophisticated ligand architectures tailored for specific applications in catalysis, materials science, and bioinorganic chemistry.
Future design and engineering efforts could pursue:
Multidentate Ligands: Condensing the aldehyde group with various polyamines to create Schiff base ligands with enhanced denticity (e.g., tetradentate, hexadentate), leading to more stable and kinetically inert metal complexes.
Macrocyclic and Cryptand Ligands: Developing complex, three-dimensional structures that can encapsulate specific metal ions with high selectivity, driven by the template effect.
Chiral Ligands: Introducing chiral moieties into the ligand framework to create asymmetric metal complexes for use in enantioselective catalysis.
Redox-Active Ligands: Incorporating redox-active groups that can participate in electron transfer processes, creating metal complexes with novel electronic and catalytic properties.
Table 2: Potential Ligand Architectures and Target Applications
| Ligand Type | Design Strategy | Target Metal Ions | Potential Application |
|---|---|---|---|
| Schiff Bases | Condensation with functionalized anilines or amines. | Transition metals (e.g., Cu, Ni, Co, Pd). nih.gov | Homogeneous catalysis, antimicrobial agents. |
| Porphyrazinoids | Use as a precursor for Schiff base appended porphyrazines. | Lanthanides, transition metals. | Molecular materials, sensors, photodynamic therapy. |
| Macrocycles | Template synthesis around a central metal ion. | Alkali metals, alkaline earth metals, heavy metals. | Ion-selective electrodes, environmental remediation. |
| Chiral Podands | Reaction with chiral amino alcohols. | Titanium, Ruthenium, Rhodium. | Asymmetric synthesis, chiral recognition. |
Deeper Mechanistic Understanding of Catalytic Processes
Metal complexes derived from salicylaldehyde-based ligands are known to exhibit catalytic activity in various organic transformations. nih.gov However, the precise mechanisms, including the nature of the active species, reaction intermediates, and transition states, are often not fully elucidated. nih.gov A deeper mechanistic understanding is critical for the rational design of more efficient and selective catalysts.
Future research should employ a combination of advanced techniques:
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map out reaction energy profiles, identify key intermediates, and predict the influence of ligand modifications on catalytic activity.
In-Situ Spectroscopy: Applying techniques like in-situ NMR, FT-IR, and X-ray Absorption Spectroscopy (XAS) to monitor the catalyst and reacting species under actual reaction conditions, providing direct evidence of mechanistic pathways.
Kinetic Studies: Performing detailed kinetic analyses to determine rate laws, activation parameters, and kinetic isotope effects, which can provide crucial insights into the rate-determining steps of the catalytic cycle.
Expanding Applications in Advanced Functional Materials
The unique electronic and coordination properties of this compound and its derivatives make it a valuable building block for the creation of advanced functional materials. Its ability to form stable complexes and participate in the construction of larger molecular assemblies opens doors to novel materials with tailored properties. nih.gov
Promising areas for future materials research include:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Incorporating the molecule as a structural linker to create porous, crystalline materials for applications in gas storage, chemical separations, and heterogeneous catalysis.
Luminescent Materials: Synthesizing metal complexes, particularly with lanthanide ions, that exhibit unique photoluminescent properties for use in OLEDs, chemical sensors, and bio-imaging. nih.gov
Functional Polymers: Grafting the molecule or its derivatives onto polymer backbones to create materials with metal-chelating capabilities for environmental remediation or as catalytic supports.
Molecular Switches: Designing complexes that can reversibly switch between different states (e.g., spin states, redox states) in response to external stimuli like light or temperature, for applications in molecular electronics and data storage.
Elucidation of Molecular Mechanisms of Biological Action and Structure-Activity Relationships (SAR)
Derivatives of structurally related salicylaldehydes and vanillins have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antiviral properties. researchgate.netacs.orgnih.gov A significant future research direction is to systematically investigate the biological potential of this compound and its derivatives, focusing on understanding their molecular mechanisms and establishing clear structure-activity relationships (SAR).
Key research objectives should include:
Target Identification: Utilizing chemical proteomics, genetic screening, and molecular docking to identify the specific cellular enzymes, proteins, or pathways that are modulated by these compounds.
Mechanism of Action Studies: Investigating how these molecules exert their biological effects, for example, by disrupting microbial antioxidant defense systems, inhibiting key viral or bacterial enzymes, or chelating metal ions essential for pathogen survival. nih.gov
Systematic SAR Studies: Synthesizing a library of analogues by systematically modifying the functional groups (tert-butyl, hydroxyl, methoxy) and evaluating how these changes impact biological potency and selectivity. This data is crucial for optimizing lead compounds for potential therapeutic development. acs.orgblogspot.com
Table 3: Framework for Structure-Activity Relationship (SAR) Studies
| Molecular Modification | Rationale | Desired Outcome |
|---|---|---|
| Varying the C5-Alkyl Group | Modulate lipophilicity and steric hindrance. | Optimize membrane permeability and target binding. |
| Modifying the C3-Methoxy Group | Alter electronic properties and hydrogen bonding capacity. | Enhance target affinity and selectivity. |
| Derivatizing the C1-Aldehyde | Create diverse Schiff bases, hydrazones, etc. nih.gov | Broaden the scope of biological targets and improve potency. |
| Altering Phenolic Hydroxyl Group | Convert to ester or ether to study its role in activity. | Determine the importance of the hydroxyl group for chelation or hydrogen bonding. |
Development of Multi-Functional Chemical Probes and Tools
The inherent ability of the salicylaldehyde (B1680747) moiety to bind metal ions provides a foundation for developing chemical probes for sensing and imaging. Future work could focus on engineering multi-functional tools based on the this compound scaffold that can perform complex tasks in biological or environmental systems.
Potential avenues for development are:
Fluorescent and Colorimetric Sensors: Designing derivatives that exhibit a change in fluorescence or color upon selectively binding to a specific analyte, such as a biologically important metal ion (e.g., Zn²⁺, Fe³⁺) or a pollutant (e.g., Hg²⁺, Pb²⁺).
Theranostic Agents: Creating molecules that combine diagnostic and therapeutic functions. For example, a ligand that selectively binds to metal ions accumulated in cancer cells could be tagged with a fluorescent reporter for imaging and simultaneously act as a cytotoxic agent.
Reaction-Based Probes: Developing probes that undergo a specific chemical reaction with an analyte of interest, leading to an irreversible and highly specific signaling event, which is useful for detecting reactive oxygen species (ROS) or specific enzyme activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, and what are their mechanistic considerations?
- Methodological Answer : The compound is typically synthesized via electrophilic substitution or bromination of salicylaldehyde derivatives. For example, bromine in acetic acid can introduce hydroxyl groups at specific positions on the benzene ring . Another approach involves forming Schiff base intermediates for subsequent functionalization, as seen in the synthesis of luminescent lanthanide complexes . Key considerations include protecting group strategies (e.g., tert-butyl groups) and regioselectivity control during substitution reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography is essential for resolving molecular geometry, as demonstrated in studies of substituted salicylaldehyde derivatives (e.g., bond angles, dihedral angles) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, while FT-IR identifies functional groups like hydroxyl (-OH) and aldehyde (-CHO) .
- HPLC and melting point analysis are used to verify purity, especially when discrepancies arise in reported physical properties .
Q. How does the tert-butyl group influence the compound’s reactivity and stability?
- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., oxidation of the aldehyde group). It also improves solubility in non-polar solvents, facilitating purification . Stability under acidic/basic conditions can be tested via controlled hydrolysis experiments.
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for scalable applications?
- Methodological Answer :
- Continuous flow reactors improve yield and consistency in large-scale synthesis by maintaining precise reaction conditions (temperature, residence time) .
- Catalytic methods , such as Lewis acid catalysts (e.g., AlCl₃), can enhance regioselectivity during methoxylation or tert-butyl substitution .
- Process analytical technology (PAT) monitors reaction progress in real-time to minimize impurities .
Q. How do structural modifications (e.g., halogenation, thienyl substitution) affect the compound’s photophysical properties?
- Methodological Answer :
- Bromination at the 3-position increases molecular polarity, altering UV-Vis absorption profiles .
- Thienyl substituents enhance luminescence in derived metal complexes, as observed in lanthanide-Schiff base systems .
- Computational modeling (DFT) predicts electronic transitions and validates experimental data .
Q. What are the contradictions in reported biological activities of similar salicylaldehyde derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antioxidant or antimicrobial efficacy may arise from variations in assay conditions (e.g., solvent polarity, cell lines). Researchers should:
- Standardize protocols using controls like ascorbic acid for antioxidant studies .
- Perform dose-response curves and statistical validation (e.g., ANOVA) to confirm bioactivity .
Q. How can crystallographic data resolve ambiguities in substituent positioning for derivatives like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
- Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns substituent positions and identifies intermolecular interactions (e.g., hydrogen bonding) that influence packing efficiency . For conflicting data, Rietveld refinement or synchrotron radiation can improve resolution .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in melting points or spectral data across literature sources?
- Methodological Answer :
- Reproduce synthesis under controlled conditions to isolate batch-specific impurities.
- Use differential scanning calorimetry (DSC) to validate melting points and detect polymorphs .
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for NMR/IR alignment .
Applications in Material Science
Q. What role does this compound play in designing luminescent or catalytic materials?
- Methodological Answer : As a ligand precursor, it forms stable complexes with transition metals (e.g., Cu, Eu) for applications in OLEDs or sensors. Coordination studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
